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molecular formula C9H10O4 B556543 4-(Hydroxymethyl)phenoxyacetic acid CAS No. 68858-21-9

4-(Hydroxymethyl)phenoxyacetic acid

Cat. No. B556543
M. Wt: 182.17 g/mol
InChI Key: VUCNQOPCYRJCGQ-UHFFFAOYSA-N
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Patent
US05565606

Procedure details

18.2 g of 4-hydroxymethylphenoxyacetic acid are dissolved together with 17.1 ml of N,N-diisopropylethylamine in 50 ml of DMF, and then 6.1 ml of methyl iodide are added to the stirred solution. The mixture warms slightly during this. The reaction is complete after 3 h. The solvent is removed in vacuo. The residue is taken up in ether, and the solution is extracted once with 0.5 N hydrochloric acid. The aqueous phase is then extracted three times with ether, and the combined ether phases are washed with aqueous sodium bicarbonate solution and concentrated. The residue is dissolved in ethyl acetate and filtered through a short silica gel column. The pale yellowish oil which is obtained after concentration crystallizes on being left to stand.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
17.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:13]=[CH:12][C:6]([O:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1.[CH:14](N(CC)C(C)C)(C)C.CI>CN(C=O)C>[OH:1][CH2:2][C:3]1[CH:13]=[CH:12][C:6]([O:7][CH2:8][C:9]([O:11][CH3:14])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
OCC1=CC=C(OCC(=O)O)C=C1
Name
Quantity
17.1 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted once with 0.5 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is then extracted three times with ether
WASH
Type
WASH
Details
the combined ether phases are washed with aqueous sodium bicarbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a short silica gel column
CUSTOM
Type
CUSTOM
Details
The pale yellowish oil which is obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
crystallizes
WAIT
Type
WAIT
Details
on being left

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OCC1=CC=C(OCC(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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